Dehydrotumulosic acid

Descripción general

Descripción

Métodos De Preparación

El ácido dehidrotumulosico se aísla típicamente del material soluble en cloroformo del extracto etanólico de Poria cocos . El proceso de purificación implica cromatografía líquida de alto rendimiento (HPLC) en una columna C18 . La fase móvil utilizada en este método es una mezcla de metanol, acetonitrilo y ácido acético glacial al 2%, con un caudal de 1,0 mL/min . El compuesto se identifica entonces mediante técnicas analíticas modernas como UV, 13C-RMN y EI-MS .

Análisis De Reacciones Químicas

El ácido dehidrotumulosico experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del ácido dehidrotumulosico puede dar lugar a la formación de diversos derivados oxidados .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Dehydrotumulosic acid exhibits several pharmacological properties that contribute to its therapeutic potential:

- Anti-inflammatory Activity : Studies have demonstrated that this compound significantly reduces inflammation in various models. For instance, it has been shown to diminish mouse ear edema induced by ethyl phenylpropiolate, indicating its effectiveness in inflammatory conditions . The mechanism involves the inhibition of phospholipase A2, an enzyme that plays a critical role in inflammation pathways .

- Antitumor Effects : Research indicates that this compound may possess antitumor properties. It has been linked with the inhibition of cell proliferation in certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, although further research is needed to elucidate its mechanisms and efficacy in neurodegenerative diseases .

Therapeutic Uses

The therapeutic applications of this compound are still under investigation, but current findings suggest several promising areas:

- Chronic Inflammatory Diseases : Given its anti-inflammatory properties, this compound could be beneficial in treating chronic inflammatory diseases such as arthritis and dermatitis .

- Cancer Treatment : Its ability to inhibit tumor cell proliferation positions this compound as a candidate for adjunct therapy in cancer treatment protocols.

- Skin Disorders : The compound's anti-inflammatory effects make it a potential treatment for various skin disorders, particularly those characterized by inflammation.

Analytical Methods

The determination of this compound in biological and environmental samples is crucial for understanding its pharmacokinetics and bioavailability. High-performance liquid chromatography (HPLC) has been established as an effective technique for analyzing this compound:

| Analyte | Linear Range (µg/mL) | Limit of Detection (µg/mL) | Limit of Quantification (µg/mL) |

|---|---|---|---|

| This compound | 4.575–305 | 0.305 | 1.525 |

The method shows excellent linearity with a correlation coefficient above 0.9992, indicating reliability in quantifying this compound levels in various samples .

Case Studies

- Anti-inflammatory Study : In vivo experiments demonstrated that this compound effectively reduced inflammation in mouse models. This study highlighted its potential use as an anti-inflammatory agent without significant side effects typically associated with synthetic drugs .

- Cancer Cell Proliferation Inhibition : A study on human glioblastoma cells indicated that this compound could inhibit cell growth through specific signaling pathway modulation, suggesting its role as a potential anticancer agent .

- HPLC Method Development : Researchers developed a robust HPLC method for the quantification of this compound from Poria cocos, establishing parameters for precision and recovery rates that support its use in pharmacological research .

Mecanismo De Acción

El mecanismo de acción del ácido dehidrotumulosico implica su interacción con diversos objetivos moleculares y vías. Por ejemplo, exhibe propiedades hipoglucémicas al mejorar la sensibilidad a la insulina . Además, el ácido dehidrotumulosico tiene efectos antiinflamatorios, que se cree que están mediados por la inhibición de citocinas y enzimas proinflamatorias . El compuesto también muestra un potencial efecto anticancerígeno al inhibir la proliferación de células cancerosas e inducir la apoptosis .

Comparación Con Compuestos Similares

El ácido dehidrotumulosico es similar a otros triterpenoides como el ácido dehidrotrameténólico y el ácido pachymico . es único en sus actividades farmacológicas específicas y su estructura molecular. Por ejemplo, mientras que tanto el ácido dehidrotumulosico como el ácido pachymico exhiben propiedades antiinflamatorias, sus mecanismos de acción difieren . El ácido dehidrotumulosico también se distingue por su capacidad para mejorar la sensibilidad a la insulina, una propiedad que no se encuentra comúnmente en otros triterpenoides .

Actividad Biológica

Dehydrotumulosic acid (DTA) is a triterpenoid compound primarily isolated from the medicinal fungus Poria cocos, known for its diverse pharmacological properties. This article provides an in-depth analysis of the biological activities associated with DTA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its complex triterpenoid structure, which contributes to its biological activity. The molecular formula of DTA is , and it typically exhibits a [M - H]^- ion type in mass spectrometry, with a molecular weight of approximately 483.35 g/mol .

1. Antidiabetic Properties

Research indicates that DTA possesses significant anti-hyperglycemic effects. In a study involving db/db mice, DTA demonstrated a glucose-lowering activity superior to other triterpenes such as dehydrotrametenolic acid and pachymic acid. The mechanism appears to involve modulation of glucose metabolism pathways, making it a potential candidate for diabetes management .

2. Antitumor Effects

DTA has shown promise in anticancer research . It has been reported to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have demonstrated that DTA can trigger apoptotic pathways in human hepatoma cells and cervical cancer cells . The following table summarizes the effects of DTA on different cancer cell lines:

3. Anti-inflammatory Activity

DTA exhibits anti-inflammatory properties, which are critical in managing chronic inflammatory diseases. Studies suggest that it may modulate inflammatory cytokines and signaling pathways, although specific mechanisms require further elucidation .

4. Antioxidant Activity

The compound also demonstrates significant antioxidant activity , contributing to its protective effects against oxidative stress-related damage. This property is essential for preventing cellular damage in various pathological conditions, including neurodegenerative diseases .

Mechanistic Insights

The biological activities of DTA can be attributed to its ability to interact with various cellular pathways:

- Apoptosis Induction : DTA promotes apoptosis through the intrinsic pathway involving mitochondrial dysfunction and activation of caspases.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase in certain cancer cells, thereby inhibiting proliferation.

- Glucose Metabolism Regulation : DTA enhances insulin sensitivity and glucose uptake in muscle cells, contributing to its antidiabetic effects.

Case Studies

A notable case study involved the administration of DTA in a diabetic mouse model where it resulted in a significant reduction in blood glucose levels compared to control groups. This study highlighted not only the efficacy of DTA but also its potential as a therapeutic agent in diabetes management .

Quantitative Analysis

The quantification of DTA can be performed using high-performance liquid chromatography (HPLC). The following table presents data on linear regression parameters for DTA detection:

| Analyte | Regression Equation | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|---|

| This compound | 0.305 | 1.525 |

Propiedades

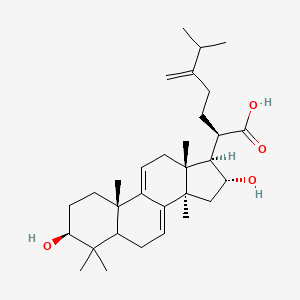

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADJWZMBZBVBSB-YEXRKOARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.